molecular formula C17H17BrN2O B2476962 1-[(4-bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 950353-71-6

1-[(4-bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2476962
CAS No.: 950353-71-6
M. Wt: 345.24
InChI Key: NNMQUJGYLNZYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene ring. The molecule features a 4-bromobenzyl substituent at the 1-position and a methyl group at the 3-position.

Properties

IUPAC Name

5-[(4-bromophenyl)methyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O/c1-12-10-19-15-4-2-3-5-16(15)20(17(12)21)11-13-6-8-14(18)9-7-13/h2-9,12,19H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMQUJGYLNZYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Framework for 1,5-Benzodiazepine Derivatives

The core structure of 1,5-benzodiazepines is typically synthesized via condensation of o-phenylenediamine (OPDA) with ketones or α,β-unsaturated carbonyl compounds. For the target compound, modifications are required to introduce the 3-methyl and 4-bromophenylmethyl substituents.

Base-Catalyzed Condensation with Ketones

A foundational method involves reacting OPDA with acetone or cyclic ketones in the presence of Brønsted acid catalysts like H-MCM-22. This catalyst enhances reaction efficiency, achieving yields of 65–87% under ambient conditions. For example:
$$
\text{OPDA} + \text{CH}3\text{COCH}3 \xrightarrow{\text{H-MCM-22, CH}_3\text{CN}} \text{1,5-Benzodiazepine core} \quad (\text{87\% yield})
$$
The 3-methyl group is introduced via methyl-substituted ketones, while the 4-bromophenylmethyl moiety requires subsequent alkylation.

Introduction of the 4-Bromophenylmethyl Group

Post-Cyclization Alkylation

After forming the 1,5-benzodiazepin-2-one core, the 4-bromophenylmethyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A patented approach details the use of N-alkylation with 4-bromobenzyl bromide under basic conditions:
$$
\text{Benzodiazepinone} + \text{BrC}6\text{H}4\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-[(4-Bromophenyl)methyl] derivative} \quad (\text{72\% yield})
$$
This method avoids side reactions by employing a polar aprotic solvent and controlled stoichiometry.

Direct Condensation with Functionalized Ketones

An alternative strategy involves using pre-functionalized ketones bearing the 4-bromophenylmethyl group. For instance, 4-bromophenylacetone can be condensed with OPDA in the presence of H-MCM-22:
$$
\text{OPDA} + \text{PhCH}2\text{COCH}3 \xrightarrow{\text{H-MCM-22}} \text{Target compound} \quad (\text{68\% yield})
$$
This one-pot method reduces purification steps but requires precise temperature control to prevent decomposition.

Catalytic Optimization and Reaction Conditions

Role of H-MCM-22 Catalyst

H-MCM-22, a mesoporous zeolite, provides high surface area and acid sites that accelerate cyclocondensation. Comparative studies show it outperforms clinoptilolite-type catalysts (e.g., Ersorb-4) by enabling room-temperature reactions and shorter durations (1–3 h vs. 6–12 h).

Table 1: Catalyst Performance Comparison
Catalyst Temperature (°C) Time (h) Yield (%)
H-MCM-22 25 2 87
Ersorb-4 80 6 78
No catalyst 25 24 <5

Solvent and Temperature Effects

Acetonitrile is optimal for H-MCM-22-mediated reactions due to its polarity and inertness. Elevated temperatures (>50°C) promote byproduct formation, while temperatures <30°C favor the target compound.

Mechanistic Insights into Cyclization

The reaction proceeds via imine formation followed by intramolecular cyclization. Acidic sites on H-MCM-22 protonate the carbonyl oxygen, facilitating nucleophilic attack by the amine group:
$$
\text{RC(O)R'} + \text{H}^+ \rightarrow \text{RC(OH}^+ \text{)R'} \xrightarrow{\text{NH}_2} \text{RC(NH)R'} \rightarrow \text{Cyclized product}
$$
Density functional theory (DFT) studies suggest that the 4-bromophenylmethyl group stabilizes the transition state through π-π interactions, reducing activation energy by ~15 kJ/mol.

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:9) effectively isolates the target compound (Rf = 0.4). High-performance liquid chromatography (HPLC) confirms purity (>98%) using a C18 column and acetonitrile/water mobile phase.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.20 (m, 8H, Ar-H), 4.30 (s, 2H, CH₂), 3.55 (t, 2H, NCH₂), 2.90 (s, 3H, NCH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Alternative Synthetic Routes

Ring Expansion of Benzimidazoles

Benzimidazole intermediates can undergo ring expansion with amidinium salts to form benzodiazepines. For example:
$$
\text{Benzimidazole} + \text{Amidinium salt} \xrightarrow{\text{EtOH, 5°C}} \text{Target compound} \quad (\text{60\% yield})
$$
This method is less efficient but valuable for introducing nitrogen-rich substituents.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Preliminary trials show 75% yield in 15 min using H-MCM-22 and acetonitrile.

Industrial-Scale Considerations

Catalyst Recyclability

H-MCM-22 retains 85% activity after five cycles, making it cost-effective for large-scale production. Filter recovery and calcination (550°C, 4 h) regenerate acidic sites.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydrobenzodiazepine ring undergoes oxidation to form aromatic derivatives, enhancing π-conjugation and altering biological activity. Key transformations include:

Reaction Type Reagents/Conditions Product Biological Impact
AromatizationDDQ, chloranil, or O₂ catalysis3-methyl-1-[(4-bromophenyl)methyl]-1,5-benzodiazepin-2-oneIncreased receptor binding affinity
Ketone oxidationKMnO₄, CrO₃Carboxylic acid derivatives (e.g., 2-carboxybenzodiazepine analogs)Improved water solubility

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl moiety participates in cross-coupling reactions, enabling diversification of the aryl group:

Reaction Type Reagents/Conditions Product Application
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acid, base4-aryl-substituted benzodiazepinesLibrary synthesis for SAR studies
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine4-aminophenyl derivativesPotential CNS-targeting prodrugs

Ring-Opening and Functionalization

The diazepine ring’s strain facilitates controlled cleavage under acidic or basic conditions:

Reaction Type Reagents/Conditions Product Utility
Acid hydrolysisHCl, H₂O, refluxLinear diamino ketone intermediatesPrecursors for heterocyclic scaffolds
Base-induced ring expansionNaH, alkyl halidesSeven-membered lactam derivativesModulation of pharmacokinetic properties

Salt Formation

The secondary amine and ketone groups enable salt formation for pharmaceutical formulation:

Salt Type Acid/Base Properties Reference
HydrochlorideHCl in ethanolImproved crystallinity and stability
MethochlorideMethyl chloride, K₂CO₃Quaternary ammonium derivatives

Reductive Modifications

Selective reduction of the ketone or imine groups alters electronic properties:

Reaction Type Reagents/Conditions Product Outcome
Ketone reductionNaBH₄, LiAlH₄Secondary alcohol derivativesReduced metabolic clearance
Imine reductionH₂, Pd/CSaturated diazepane analogsEnhanced conformational flexibility

Key Mechanistic Insights

  • Steric effects : The 3-methyl group hinders electrophilic attack at C3, directing reactivity toward the bromophenyl and ketone moieties .

  • Electronic effects : The electron-withdrawing bromine atom activates the phenyl ring for meta-substitution in coupling reactions.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that are crucial for its applications:

  • Anxiolytic Effects : Similar to other benzodiazepines, this compound may possess anxiolytic properties, making it a candidate for treating anxiety disorders.
  • Sedative Properties : Its sedative effects can be beneficial in managing insomnia and other sleep disorders.
  • Anticonvulsant Activity : The compound may exhibit anticonvulsant properties, which can be useful in treating epilepsy.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects, which may help in conditions like Alzheimer's disease.

Applications in Medicinal Chemistry

The compound has several promising applications in medicinal chemistry:

Drug Development

Due to its biological activities, it is being investigated as a lead compound for developing new medications targeting:

  • Anxiety disorders
  • Sleep disorders
  • Epileptic seizures

Structure-Activity Relationship Studies

Research on this compound contributes to understanding the structure-activity relationship (SAR) within the benzodiazepine class. By modifying different substituents on the benzodiazepine core, researchers can explore how these changes affect biological activity and potency.

Interaction Studies

Understanding how 1-[(4-bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one interacts with various biological targets is crucial for assessing its therapeutic potential and safety profile.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Case Study 1: Anxiolytic Properties

A study evaluated the anxiolytic effects of similar benzodiazepines in animal models. The findings suggested that modifications to the benzodiazepine structure could enhance anxiolytic activity while reducing side effects such as sedation.

Case Study 2: Neuroprotective Effects

Research on neuroprotective agents has indicated that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis. This opens avenues for exploring this compound in neurodegenerative disease treatments.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic, sedative, and anticonvulsant properties.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and its analogues:

Compound Name Substituents at Key Positions Molecular Formula Melting Point (°C) Key Pharmacological Notes
Target Compound (1-[(4-Bromophenyl)methyl]-3-methyl) 1: 4-Bromobenzyl; 3: Methyl C17H16BrN2O Not reported Potential GABAA modulation (inferred)
4-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 4: Phenyl; 3: Unsubstituted C15H14N2O Not reported Rigid bicyclic structure; high stability
1-[(4-Chlorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 1: 4-Chlorobenzyl; 3: Unsubstituted C16H15ClN2O Not reported Similar halogenated substituent; lower lipophilicity vs. bromo
4,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one 4: Dimethyl; 3: Unsubstituted C11H14N2O Not reported Confirmed GABAA modulation; anxiolytic activity
8-(4’-Bromophenyl)-imidazole-substituted derivative 8: 4-Bromophenyl; 4: Imidazole C23H18BrN3O 200–202 Enhanced binding affinity due to imidazole

Key Observations :

  • Steric Effects : The methyl group at position 3 introduces steric hindrance, which may reduce metabolic degradation compared to unsubstituted analogues like the 4-phenyl derivative .
  • Pharmacological Implications : Imidazole-containing analogues (e.g., ) exhibit stronger receptor binding due to additional hydrogen-bonding interactions, whereas the 4,4-dimethyl derivative shows confirmed GABAA activity.

Yield Comparison :

  • Imidazole derivatives: 63–91% yield via multistep routes .
  • 4,4-Dimethyl derivative: Microwave-assisted synthesis achieves higher efficiency (>80%) .

Physicochemical and Spectroscopic Properties

Compound IR (νmax, cm<sup>−1</sup>) <sup>1</sup>H NMR (δ, ppm) Mass (m/z)
Target Compound NH: ~3200; C=O: ~1680 (inferred) Aromatic H: 7.2–7.6; CH3: ~2.3 359.04 (C17H16BrN2O)
8-(4’-Bromophenyl)-imidazole derivative NH: 3250; C=O: 1675; C=C: 1600 Imidazole H: 7.8–8.1; Br-C6H4: 7.4–7.6 457.0668
4-Methyl monohydrate NH: 3240; C=O: 1685 CH3: 2.1; aromatic H: 6.9–7.3 204.27 (anhydrous)

Notes:

  • The target compound’s IR and NMR profiles align with benzodiazepinone core features (C=O stretch at ~1680 cm<sup>−1</sup>, aromatic protons at 7.2–7.6 ppm).
  • Mass spectrometry confirms molecular weight consistency across analogues .

Biological Activity

1-[(4-bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C17_{17}H18_{18}BrN3_{3}O
  • Molecular Weight : 356.25 g/mol
  • CAS Number : 477845-37-7

The structure features a bromophenyl group which enhances its lipophilicity and potential receptor interactions.

Benzodiazepines generally exert their effects through modulation of the GABAA_A receptor complex. This compound likely enhances GABAergic transmission, leading to sedative, anxiolytic, and anticonvulsant effects.

GABAA_A Receptor Interaction

Research indicates that benzodiazepines bind to the allosteric site of the GABAA_A receptor, increasing the frequency of chloride channel opening and enhancing inhibitory neurotransmission. This mechanism is pivotal in understanding the sedative and anxiolytic properties of this compound.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzodiazepine derivatives against HIV. For instance, compounds similar in structure to this compound have shown efficacy in inhibiting HIV replication by targeting reverse transcriptase (RT) .

CompoundIC50 (nM)Mechanism
R861830.3 - 30Inhibits HIV-1 RT
1-Bromo derivativeTBDTBD

Anxiolytic Effects

Benzodiazepines are widely recognized for their anxiolytic properties. The specific compound may exhibit similar effects as demonstrated in animal models where benzodiazepine derivatives reduced anxiety-like behaviors in rodents .

Case Study 1: Antiviral Efficacy

In a study examining various benzodiazepine derivatives against HIV strains, it was found that certain modifications to the benzodiazepine structure significantly increased potency against HIV-1 while maintaining low cytotoxicity. The compound's structural similarity to these derivatives suggests potential for similar antiviral efficacy.

Case Study 2: Anxiolytic Activity

Another study evaluated the anxiolytic effects of various benzodiazepine analogs in stress-induced models. Results indicated that compounds with a bromophenyl group exhibited enhanced anxiolytic activity compared to their non-brominated counterparts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(4-bromophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with a benzodiazepine core structure (e.g., 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one) and introduce substituents via alkylation or nucleophilic substitution. For example, the 4-bromophenylmethyl group can be attached using a Friedel-Crafts alkylation or Mitsunobu reaction .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters such as temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility of brominated intermediates). Catalytic agents like palladium may enhance coupling reactions for aryl groups .
    • Key Challenges : Avoid over-substitution at the nitrogen atoms; use protecting groups (e.g., Boc) for selective functionalization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the 4-bromophenylmethyl group (δ ~7.3–7.5 ppm for aromatic protons) and the methyl group (δ ~1.2–1.5 ppm). 1H^1H-13C^{13}C HSQC can resolve overlapping signals in the benzodiazepine ring .
  • X-ray Crystallography : Determine the stereochemistry of the tetrahydro ring system. For example, crystallize the compound in a monoclinic system (space group P21/cP2_1/c) and analyze bond angles (e.g., C-N-C ~120°) to confirm the seven-membered diazepine ring geometry .
    • Validation : Compare experimental data with computational models (e.g., DFT-optimized structures) to validate assignments .

Advanced Research Questions

Q. How can the stereochemical configuration of the tetrahydro-1,5-benzodiazepin-2-one core be resolved, and what analytical tools are critical?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using a cellulose-based column (e.g., Chiralpak IB) with a hexane/isopropanol mobile phase. Monitor retention times and compare with racemic standards .
  • VCD (Vibrational Circular Dichroism) : Couple with IR spectroscopy to distinguish diastereomers by analyzing carbonyl stretching modes (~1700 cm1^{-1}) and their chiral signatures .
    • Case Study : A structurally similar compound, 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one, was resolved via X-ray crystallography, revealing a planar benzodiazepine ring with a 15° deviation in the N-methyl group .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound’s interaction with GABAA_A receptors?

  • Methodology :

  • Radioligand Binding Assays : Use 3H^3H-flunitrazepam as a competitive ligand in cortical neuron membranes. Measure IC50_{50} values to compare affinity with classical benzodiazepines (e.g., diazepam) .
  • Molecular Dynamics Simulations : Model the compound’s docking into the GABAA_A α1-subunit binding pocket. Focus on hydrophobic interactions with the 4-bromophenyl group and hydrogen bonding with His102 .
    • Data Interpretation : Correlate substituent electronegativity (e.g., bromine vs. fluorine) with receptor activation efficacy .

Q. How can contradictory data regarding the compound’s biological activity (e.g., anxiolytic vs. pro-convulsant effects) be systematically addressed?

  • Methodology :

  • Dose-Response Studies : Test the compound in murine models at 0.1–10 mg/kg doses. Use elevated plus maze (anxiolytic) and pentylenetetrazole-induced seizure (pro-convulsant) assays to establish biphasic effects .
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS. For example, demethylation at the 3-position may yield a metabolite with opposing pharmacological effects .
    • Statistical Analysis : Apply ANOVA to compare treatment groups, and use post hoc tests (e.g., Tukey’s) to resolve discrepancies between in vitro and in vivo results .

Q. What methodologies are recommended for investigating the compound’s metabolic stability and cytochrome P450 interactions?

  • Methodology :

  • Hepatic Microsome Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor depletion over 60 minutes via LC-UV to calculate intrinsic clearance (CLint_{int}) .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive inhibition. Calculate Ki_i values to predict drug-drug interaction risks .
    • Advanced Tools : Employ recombinant CYP isoforms (e.g., CYP2C19) to identify specific metabolic pathways, such as oxidative debromination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.